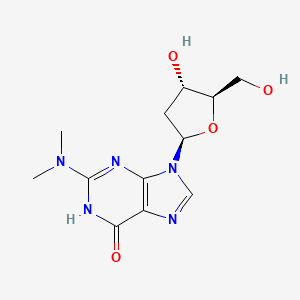![molecular formula C13H13ClN2O B3292876 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 882140-34-3](/img/structure/B3292876.png)
5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde
Overview
Description
5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 350997-70-5 . It has a molecular weight of 234.68 . The IUPAC name for this compound is 5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde can be synthesized from 3-methyl-1-phenyl-1H pyrazol-5 (4H)-one under Vilsmeier-Haack reaction conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11ClN2O/c1-8-3-5-10(6-4-8)15-12(13)11(7-16)9(2)14-15/h3-7H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 178-180 degrees Celsius .Scientific Research Applications
Synthesis and Structural Characterization
The compound 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde has been synthesized as part of research into new pyrazole derivatives. Its crystal structure was analyzed using X-ray diffraction, revealing a monoclinic space group and specific molecular interactions, indicating its potential as a versatile intermediate for further chemical transformations (Xu & Shi, 2011).
Formation of Hydrogen-bonded Sheets and Chains
This chemical has been utilized in reactions with phenylhydrazine, leading to compounds that form hydrogen-bonded chains and sheets. Such structures are significant for understanding molecular interactions and the development of materials with specialized properties (Trilleras et al., 2014).
Advancements in Pyrazole Chemistry
Research has demonstrated the compound's utility in synthesizing reduced bipyrazoles and related structures under microwave irradiation, highlighting its importance in the development of new heterocyclic compounds with potential applications in pharmaceuticals and materials science (Cuartas et al., 2017).
Ultrasonic Promoted Synthesis
An innovative approach involving ultrasonic conditions has been employed to synthesize dihydropyrazole derivatives from this compound. This method offers advantages such as reduced reaction times and higher yields, which are crucial for efficient and sustainable chemical synthesis (Trilleras et al., 2013).
Contributions to Material Science
Its use in the preparation of Schiff-base complexes with oxomolybdenum(V) highlights its role in the synthesis of coordination compounds. These complexes have potential applications in catalysis, material science, and as models for biological systems (Thaker & Barvalia, 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action involves the interaction of the compound with its targets. Given its aldehyde group and aromatic ring, it may participate in nucleophilic or electrophilic reactions. For instance:
- Nucleophilic Substitution (SN2) : If the compound undergoes SN2 reactions, it would involve a concerted mechanism where a nucleophile attacks the carbon atom while the leaving group (e.g., a halogen) departs simultaneously .
- Electrophilic Aromatic Substitution : The aromatic ring could potentially undergo electrophilic substitution, although this would depend on the specific conditions and the presence of activating or deactivating groups .
properties
IUPAC Name |
5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-5-11(6-4-9)7-16-13(14)12(8-17)10(2)15-16/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGGXKDCIYEBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322469 | |
| Record name | 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825781 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazole-4-carbaldehyde | |
CAS RN |
882140-34-3 | |
| Record name | 5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3292803.png)



![4-{[5-Chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B3292826.png)







![3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3292867.png)
![2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole](/img/structure/B3292875.png)